molecular formula C10H16N2O B8736217 1-(4-Amino-phenyl)-2-dimethylamino-ethanol CAS No. 78982-94-2

1-(4-Amino-phenyl)-2-dimethylamino-ethanol

Cat. No.: B8736217
CAS No.: 78982-94-2
M. Wt: 180.25 g/mol
InChI Key: CINBORSIEJDADO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-(p-Aminophenyl)-beta-dimethylaminoethanol is an organic compound that features both an amino group and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-phenyl)-2-dimethylamino-ethanol typically involves the reaction of p-nitrophenylacetic acid with dimethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Alpha-(p-Aminophenyl)-beta-dimethylaminoethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, as well as substituted phenyl derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Alpha-(p-Aminophenyl)-beta-dimethylaminoethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Amino-phenyl)-2-dimethylamino-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • p-Aminophenyl alpha-D-mannopyranoside
  • p-Aminophenyl alpha-D-galactopyranoside
  • p-Aminophenol

Uniqueness

Alpha-(p-Aminophenyl)-beta-dimethylaminoethanol is unique due to its specific structural features, which include both an amino group and a hydroxyl group attached to a phenyl ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications .

Properties

CAS No.

78982-94-2

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-(4-aminophenyl)-2-(dimethylamino)ethanol

InChI

InChI=1S/C10H16N2O/c1-12(2)7-10(13)8-3-5-9(11)6-4-8/h3-6,10,13H,7,11H2,1-2H3

InChI Key

CINBORSIEJDADO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A pressure flask was charged with a suspension 2-(dimethylamino)-1-(4-nitrophenyl)ethanol (160 mg, 0.770 mmol) in ethanol (10 mL) and Raney nickel (0.5 mL). The flask was placed on a Parr shaker, purged with H2 (30 psi), and stirred for 4 h. The crude product was filtered through celite, and concentrated to obtain the crude product (210 mg) as an off-white solid: 1H NMR (300 MHz, CDCl3) δ 7.11-7.09 (m, 2H), 6.71-6.69 (m, 2H), 4.61-4.70 (m, 1H), 2.61-2.58 (m, 1H), 2.40-2.32 (m, 1H), 2.31 (s, 3H).
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
catalyst
Reaction Step One

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